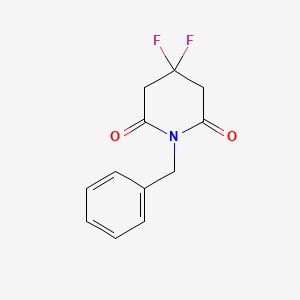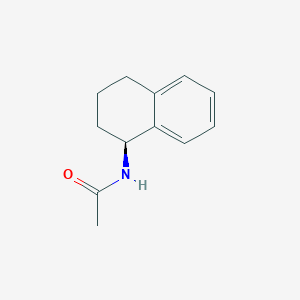
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
描述
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is an organic compound with a complex structure It is a derivative of acetamide, where the acetamide group is attached to a tetrahydronaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 1-tetralone with acetamide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency .
化学反应分析
Types of Reactions
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction produces amines .
科学研究应用
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins .
相似化合物的比较
Similar Compounds
Acetamide: A simpler derivative with a basic acetamide structure.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Tetralin: A compound with a similar tetrahydronaphthalene structure but lacking the acetamide group.
Uniqueness
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is unique due to its combination of the acetamide and tetrahydronaphthalene moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
65902-08-1 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8H2,1H3,(H,13,14)/t12-/m0/s1 |
InChI 键 |
DZKCMVGYTDZOLO-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)N[C@H]1CCCC2=CC=CC=C12 |
规范 SMILES |
CC(=O)NC1CCCC2=CC=CC=C12 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
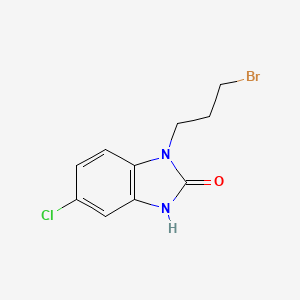
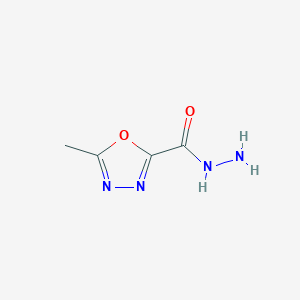
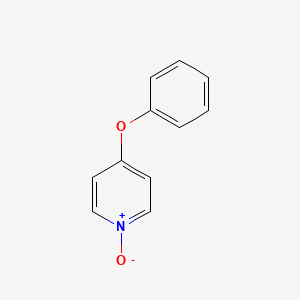
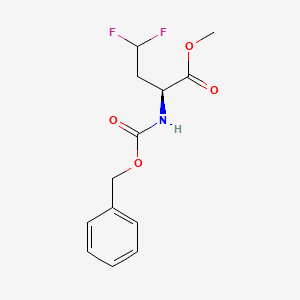
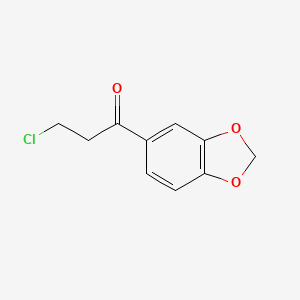
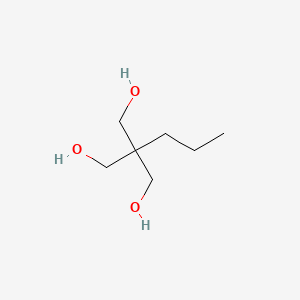
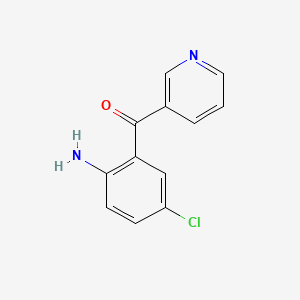
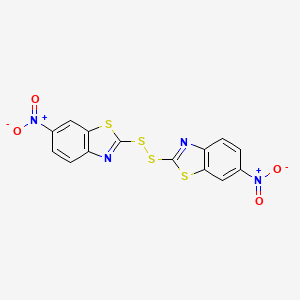
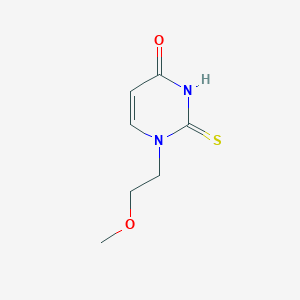
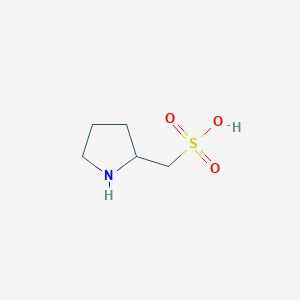
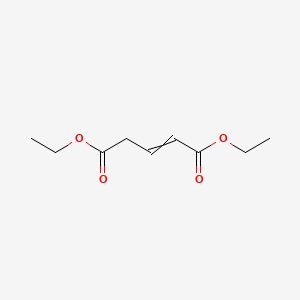
![2-Benzo[1,3]dioxol-5-YL-propionic acid methyl ester](/img/structure/B8781031.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B8781046.png)
